molecular formula C10H8O4 B14302275 4-Methoxy-1-benzofuran-5-carboxylic acid CAS No. 116169-25-6

4-Methoxy-1-benzofuran-5-carboxylic acid

Cat. No.: B14302275
CAS No.: 116169-25-6
M. Wt: 192.17 g/mol
InChI Key: LLDXCAGJPYOHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1-benzofuran-5-carboxylic acid (CAS 116169-25-6) is a high-purity benzofuran derivative with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . This compound serves as a key synthetic intermediate and a promising scaffold for developing new bioactive molecules. Its significant research value is highlighted in immunological studies, where its derivative, 4-methoxybenzofuran-5-carboxamide, demonstrated potent anti-allergic activity by suppressing histamine H1 receptor (H1R) gene expression . The mechanism of action involves inhibition of the Protein Kinase C-delta (PKCδ) signaling pathway, which subsequently ameliorates allergic symptoms and suppresses the elevation of H1R and helper T cell type 2 (Th2) cytokine mRNAs . Furthermore, the benzofuran core is extensively investigated for its antimicrobial potential, with related derivatives showing activity against Gram-positive bacteria and fungi . This makes this compound a versatile building block for researchers in medicinal chemistry exploring novel therapeutics for allergic conditions and infectious diseases. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116169-25-6

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

4-methoxy-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C10H8O4/c1-13-9-6-4-5-14-8(6)3-2-7(9)10(11)12/h2-5H,1H3,(H,11,12)

InChI Key

LLDXCAGJPYOHLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CO2)C(=O)O

Origin of Product

United States

Preclinical Pharmacological and Biological Activities of 4 Methoxy 1 Benzofuran 5 Carboxylic Acid Analogs

Antimicrobial Efficacy Investigations

Derivatives of benzofuran (B130515) have been extensively studied for their potential as antimicrobial agents against a wide spectrum of pathogens, including both bacteria and fungi. researchgate.net The introduction of various substituents onto the benzofuran ring system can significantly influence the antimicrobial potency and spectrum of activity. rsc.org

Several studies have evaluated the efficacy of benzofuran derivatives against Gram-positive bacteria. N-substituted amides derived from 4-methoxy and 4,7-dimethoxy-6-hydroxybenzofuran-5-carboxylic acid were tested in vitro, with most of these compounds demonstrating moderate to slight activity against Gram-positive strains. koreascience.kr

In other research, halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid were screened for their antimicrobial properties. mdpi.com Compounds designated as III, IV, and VI showed activity against a panel of Gram-positive cocci, including multiple strains of Staphylococcus aureus and Bacillus subtilis. mdpi.com The Minimum Inhibitory Concentration (MIC) values for these active compounds ranged from 50 to 200 μg/mL. mdpi.com Another study found that certain hydrophobic benzofuran analogs exhibited favorable antibacterial activities, with MIC80 values ranging from 0.39 to 3.12 μg/mL against strains like S. aureus and Methicillin-resistant S. aureus (MRSA). xjtlu.edu.cn

Furthermore, research into biphenyl (B1667301) and dibenzofuran (B1670420) derivatives identified several compounds with potent activity against antibiotic-resistant Gram-positive bacteria. mdpi.com Specifically, compounds 6i (4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol) and 6m (5-(9H-carbazol-2-yl) benzene-1,2,3-triol) showed significant inhibitory activity against MRSA, with MIC values of 3.13 μg/mL and 6.25 μg/mL, respectively. mdpi.com

Table 1: In Vitro Antibacterial Activity of Benzofuran Analogs Against Gram-Positive Bacteria
Compound/Analog ClassBacterial Strain(s)Activity MeasurementResultSource
Halogenated 3-benzofurancarboxylic acid derivatives (III, IV, VI)S. aureus, S. epidermidis, B. subtilis, M. luteusMIC50 - 200 µg/mL mdpi.com
Hydrophobic benzofuran analogsS. aureus, MRSA, B. subtilisMIC800.39 - 3.12 µg/mL xjtlu.edu.cn
Benzofuran carbohydrazide (B1668358) (39)S. aureusInhibition Zone (IZ)26 mm at 25 µg/mL rsc.org
Compound 47 (mono-benzofuran derivative)B. subtilisGrowth Inhibition70% at 200 µM nih.gov
Compound 6i (biphenyl derivative)MRSAMIC3.13 µg/mL mdpi.com
Compound 6m (dibenzofuran derivative)MRSAMIC6.25 µg/mL mdpi.com

The activity of benzofuran analogs has also been assessed against Gram-negative bacteria. Studies on 1-(thiazol-2-yl)pyrazoline derivatives of benzofuran revealed that some compounds exhibited higher inhibitory activity against Gram-negative bacteria like Escherichia coli than against Gram-positive species. nih.gov For instance, compound 19 showed an excellent inhibition zone of 25 mm against E. coli. nih.gov

Similarly, a series of benzofuran carbohydrazide derivatives were evaluated, with compound 39 showing an excellent inhibition zone of 27 mm against E. coli at a concentration of 25 μg/mL. rsc.org Benzofuran carboxylic acid (40 ) also demonstrated remarkable activity against Pseudomonas aeruginosa with an inhibition zone of 21 mm. rsc.org In another study, certain novel heterocyclic benzofuran derivatives exhibited a wide range of activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 2: In Vitro Antibacterial Activity of Benzofuran Analogs Against Gram-Negative Bacteria
Compound/Analog ClassBacterial Strain(s)Activity MeasurementResultSource
1-(thiazol-2-yl)pyrazoline (19)E. coliInhibition Zone (IZ)25 mm nih.gov
Benzofuran carbohydrazide (39)E. coliInhibition Zone (IZ)27 mm at 25 µg/mL rsc.org
Benzofuran carboxylic acid (40)P. aeruginosaInhibition Zone (IZ)21 mm rsc.org
Aza-benzofuran (Compound 1)S. typhimurium, E. coliMIC12.5 µg/mL, 25 µg/mL mdpi.com

The potential of benzofuran analogs as antifungal agents has been a significant area of research. researchgate.net A novel series of thiazolo[3,2-a]benzimidazole derivatives containing a benzofuran nucleus were synthesized and screened for antifungal activity. nih.gov Among the tested compounds, 4b and 4d exhibited notable potential. nih.gov

Research by Abdel-Wahab et al. on benzofuran derivatives showed remarkable activity against Candida albicans, although most tested compounds had weak or no activity against Aspergillus niger. nih.gov Halogenated derivatives of 3-benzofurancarboxylic acids, specifically compounds VI and III , exhibited antifungal activity against Candida strains, including C. albicans, C. tropicalis, and C. krusei, with MIC values ranging from 50 to 200 μg/mL. mdpi.com

Further studies have highlighted that benzofuran-5-ol (B79771) derivatives can completely inhibit the growth of various fungal species at MIC levels of 1.6-12.5 μg/mL. nih.gov Additionally, novel chiral isoxazoline-benzofuran-sulfonamide derivatives were designed as potential fungicides targeting succinate (B1194679) dehydrogenase (SDH). acs.org Compound 3i from this series showed a significant antifungal effect against S. sclerotiorum with an EC50 value of 0.33 mg/L, which was superior to the commercial fungicide fluopyram. acs.org

Table 3: In Vitro Antifungal Activity of Benzofuran Analogs
Compound/Analog ClassFungal Strain(s)Activity MeasurementResultSource
Thiazolo[3,2-a]benzimidazoles (4b, 4d)Not specifiedActivityPotential antifungal activity nih.gov
Benzofuran-5-ol derivativesVarious speciesMIC1.6 - 12.5 µg/mL nih.gov
Halogenated 3-benzofurancarboxylic acids (VI, III)C. albicans, C. tropicalis, C. kruseiMIC50 - 200 µg/mL mdpi.com
Oxa-benzofuran (Compound 6)P. italicum, F. oxysporum, C. musaeActivityPotent activity mdpi.com
Chiral Isoxazoline-Benzofuran-Sulfonamide (3i)S. sclerotiorumEC500.33 mg/L acs.org

Antineoplastic and Cytotoxic Research

Benzofuran derivatives have emerged as a promising scaffold for the development of novel anticancer agents, demonstrating a range of activities against various cancer cell lines. nih.govmdpi.comnih.gov The cytotoxic potential of these compounds is often enhanced by the introduction of specific substituents, particularly halogens, onto the benzofuran core. nih.govmdpi.com

A wide array of benzofuran analogs has been synthesized and evaluated for antiproliferative activity. Halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were tested against a panel of human cancer cell lines including colon (SW480, SW620, HCT116), liver (HepG2), prostate (PC3), and lung (A549) cancer cells. mdpi.com Compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) showed significant activity against A549 and HepG2 cells, with IC50 values of 3.5 ± 0.6 μM and 3.8 ± 0.5 μM, respectively. mdpi.com

The structure-activity relationship (SAR) analysis often indicates that substitutions at specific positions are crucial for cytotoxic activity. nih.gov For example, the presence of bromine atoms, particularly when attached to a methyl or acetyl group on the benzofuran system, has been shown to increase cytotoxicity. mdpi.comnih.gov

Analogs of 4-Methoxy-1-benzofuran-5-carboxylic acid have shown particular promise in studies involving leukemia cell lines. Research has revealed that certain bromoalkyl and bromoacetyl derivatives of benzofurans exhibit high and selective toxicity towards human leukemia cells, including the chronic myelogenous leukemia cell line K562 and the T-lymphoblastic leukemia cell line MOLT-4. mdpi.comnih.govresearchgate.net

In one study, fourteen new benzofuran derivatives were tested, with five compounds (1c, 1e, 2d, 3a, 3d ) showing significant cytotoxic activity against K562 and MOLT-4 cells. mdpi.comnih.gov The IC50 values for these compounds were in the range of 20–85 μM. mdpi.com Further research identified a bromo derivative, VIII , as being especially cytotoxic towards K562 cells with an IC50 of 5.0 µM. mdpi.com The mechanism of action for the most active benzofurans in these studies was found to be the induction of apoptosis. researchgate.netnih.gov Studies have also identified tubulin as a potential molecular target for some of these derivatives. researchgate.netnih.gov

Table 4: Cytotoxic Activity of Benzofuran Analogs Against Leukemia Cell Lines
Compound/DerivativeCell LineActivity MeasurementResultSource
Compound 1cK562IC5020.1 ± 1.5 µM mdpi.com
Compound 1cMOLT-4IC5024.3 ± 2.1 µM mdpi.com
Compound 1eK562IC5035.4 ± 2.5 µM mdpi.com
Compound 1eMOLT-4IC5030.1 ± 1.9 µM mdpi.com
Compound 2dK562IC5085.7 ± 5.5 µM mdpi.com
Compound 2dMOLT-4IC5075.4 ± 4.8 µM mdpi.com
Compound 3aK562IC5025.3 ± 1.8 µM mdpi.com
Compound 3aMOLT-4IC5028.9 ± 2.2 µM mdpi.com
Compound 3dK562IC5030.1 ± 2.9 µM mdpi.com
Compound 3dMOLT-4IC5033.5 ± 3.1 µM mdpi.com
Compound VIII (bromo derivative)K562IC505.0 µM mdpi.com

In Vitro Antiproliferative Studies on Cancer Cell Lines[5],[6],[2],[7],

Cervix Carcinoma Cell Models (e.g., HeLa)

Research into the effects of this compound analogs has included assessments of their activity in cervix carcinoma cell lines, such as HeLa. One study investigated a novel benzofuran, 4-methoxybenzofuran-5-carboxamide, which was isolated from Tephrosia purpurea. This compound was found to suppress histamine (B1213489) H1 receptor (H1R) gene expression in HeLa cells, an activity mediated through a protein kinase C-δ-dependent signaling pathway. nih.gov

In other research, a series of newly synthesized benzofuran derivatives, including halogenated compounds, were evaluated for their cytotoxicity against several cancer cell lines. Among these, the HeLa cell line was used to test the efficacy of these novel analogs. Five specific compounds (1c, 1e, 2d, 3a, 3d) demonstrated significant cytotoxic activity against HeLa cells, indicating their potential as anticancer agents. mdpi.com

Breast Cancer Cell Models (e.g., MCF-7, MDA-MB-231)

The antiproliferative activities of various benzofuran analogs have been extensively studied in breast cancer cell models, including the estrogen receptor-positive MCF-7 line and the triple-negative MDA-MB-231 line.

A series of curcumin-pyrimidine analogs were synthesized and tested for their effects on these cell lines. ias.ac.in Two compounds, 3b and 3g, showed particularly potent antiproliferative activity against MCF-7 cells, with IC50 values of 4.95 µM and 0.61 µM, respectively. ias.ac.in These compounds were noted to have significantly less cytotoxicity towards non-cancerous MCF-10A breast epithelial cells, suggesting a degree of selectivity for cancer cells. ias.ac.in

Similarly, brominated plastoquinone (B1678516) (BrPQ) analogs were investigated for their anticancer effects. One analog, BrPQ5, exhibited high cytotoxic activity against both MCF-7 and MDA-MB-231 cell lines, with IC50 values of 33.57 µM and 33.65 µM, respectively. mdpi.com The study identified the MCF-7 cell line as being the most affected by this compound. mdpi.com

Furthermore, other research has explored the potential of combining natural compounds with conventional chemotherapeutics. For instance, ursolic acid was found to significantly enhance the sensitivity of both MCF-7 and MDA-MB-231 cells to the chemotherapy drug epirubicin. mdpi.comdoaj.org

Cytotoxicity of Benzofuran Analogs in Breast Cancer Cell Lines
CompoundCell LineIC50 Value (µM)Source
Analog 3b (curcumin-pyrimidine)MCF-74.95 ± 0.94 ias.ac.in
Analog 3g (curcumin-pyrimidine)MCF-70.61 ± 0.05 ias.ac.in
BrPQ5 (brominated plastoquinone)MCF-733.57 ± 1.7 mdpi.com
BrPQ5 (brominated plastoquinone)MDA-MB-23133.65 ± 2.2 mdpi.com
Lung Carcinoma Cell Models (e.g., A549, NCI-H23)

The anticancer potential of halogenated derivatives of benzofuran has been evaluated in human lung carcinoma cell models. In one study, two specific derivatives, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8), were tested against the A549 lung cancer cell line. mdpi.com

The results from an MTT assay indicated that compound 7 had the most promising activity against A549 cells, while compound 8 demonstrated significant activity against this cell line as well. mdpi.com The study suggested that the presence of bromine and a methoxy (B1213986) group in the structure of compound 8 influenced its biological properties, leading to stronger pro-oxidative and pro-apoptotic effects compared to compound 7. mdpi.com

Exploration of Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Perturbation)

Investigations into the mechanisms underlying the anticancer effects of benzofuran analogs have revealed their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.

A study on a benzofuran-isatin conjugate, Compound 5a, confirmed its pro-apoptotic activity in colorectal cancer cells. nih.gov This compound was shown to induce apoptosis in a dose-dependent manner. nih.gov Further research on halogenated benzofuran derivatives demonstrated that their cytotoxic effects are linked to the induction of apoptosis. mdpi.commdpi.com For example, one derivative significantly increased the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway, in K562 leukemia cells. mdpi.com Another study found that a specific halogenated benzofuran derivative induced apoptosis in A549 and HepG2 cells in a caspase-dependent manner. mdpi.com

In addition to apoptosis, cell cycle arrest is another key mechanism. Curcumin-pyrimidine analogs 3b and 3g were found to cause cell cycle arrest in MCF-7 breast cancer cells in a dose- and time-dependent manner. ias.ac.in Similarly, a brominated plastoquinone analog, BrPQ5, was shown to cause cytotoxicity in MCF-7 cells by inducing cell cycle arrest. mdpi.com Another study on a different benzofuran derivative revealed it caused cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. mdpi.com

Tyrosine Kinase Inhibition (e.g., VEGFR-2)

A significant area of research for benzofuran-related structures is their ability to inhibit tyrosine kinases, which are crucial for cancer cell signaling and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been a prominent target.

A study focused on designing and synthesizing furochromone and benzofuran derivatives specifically to target VEGFR-2. rsc.org The prepared compounds were evaluated for their in vitro VEGFR-2 inhibitory activity, with some showing high potency. rsc.org Another investigation into benzoxazole (B165842) derivatives, which share structural similarities, identified them as potential VEGFR-2 inhibitors. nih.govnih.gov Several of these compounds displayed high growth inhibitory activities against cancer cell lines, and the most potent among them also had promising VEGFR-2 inhibitory activity, with one compound (12l) showing an IC50 of 97.38 nM against the enzyme. nih.gov

The 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) structure, which can be related to the core benzofuran scaffold, is recognized as an important pharmacophoric fragment for potent VEGFR-2 inhibitors. beilstein-journals.org This highlights the structural basis for the activity of these compounds. Research on nicotinamide-based derivatives also identified potent VEGFR-2 inhibitors, with one compound showing an IC50 of 60.83 nM. mdpi.com

VEGFR-2 Inhibitory Activity of Related Analogs
Compound ClassSpecific CompoundVEGFR-2 IC50Source
FurochromoneCompound 32.00 x 10-3 µM rsc.org
Benzoxazole DerivativeCompound 12l97.38 nM nih.gov
Nicotinamide DerivativeCompound 660.83 nM mdpi.com
Reference DrugSorafenib48.16 nM nih.gov

Immunomodulatory Research

Sphingosine-1-Phosphate Receptor (S1P1) Agonist Activity

Beyond anticancer research, analogs of this compound have been explored for their immunomodulatory properties, specifically as agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 plays a critical role in regulating the trafficking of lymphocytes from lymphoid organs, and its modulation is a therapeutic strategy for autoimmune diseases like multiple sclerosis.

A study described the discovery of novel benzofuran-based S1P1 agonists with excellent potency and selectivity. nih.gov Through knowledge-based design, researchers identified a benzofuran core as a new lead series for S1P1 agonists. nih.gov One compound, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid (compound 18), was highlighted as a potent S1P1 agonist with over 1000-fold selectivity against the S1P3 receptor, the agonism of which is linked to undesirable cardiovascular side effects. nih.gov This selective agonist demonstrated the ability to significantly reduce blood lymphocyte counts in preclinical models, a hallmark of S1P1 functional activity. nih.gov

Impact on Lymphocyte Trafficking in Preclinical Models

Research into benzofuran-based carboxylic acid analogs has identified their potential to modulate lymphocyte trafficking, a key process in the immune response. Certain analogs function as agonists for the sphingosine-1-phosphate receptor subtype 1 (S1P1), which plays a critical role in regulating the egress of lymphocytes from lymphoid tissues. researchgate.net

In a preclinical study involving a rat model, the oral administration of the benzofuran analog, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic acid, resulted in a significant reduction in blood lymphocyte counts 24 hours after dosing. researchgate.net This effect, known as lymphopenia, demonstrates the compound's ability to interfere with normal lymphocyte circulation. By promoting the internalization of S1P1 receptors on lymphocytes, these agonists effectively trap the immune cells within lymph nodes, preventing their movement to peripheral sites. This mechanism is a focal point for developing treatments for autoimmune diseases like multiple sclerosis. researchgate.net

Enzyme Inhibition Studies

Analogs of this compound have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms. The inhibitory action of these compounds is of significant interest, particularly concerning the cancer-associated isoforms hCA IX and hCA XII, which are involved in tumor progression and pH regulation in the tumor microenvironment. nih.govnih.gov

Benzofuran-based carboxylic acids have demonstrated effective inhibition of the transmembrane, tumor-associated hCA IX and hCA XII isoforms. nih.govacs.org In one study, a series of benzofuran derivatives featuring a benzoic acid moiety linked via an ureido linker were evaluated. Several of these compounds emerged as submicromolar inhibitors of hCA IX, with inhibition constants (Kᵢ) as low as 0.56 µM. nih.govnih.gov The majority of the tested compounds also showed inhibitory activity against hCA XII in the low micromolar to submicromolar range. nih.govacs.org

Similarly, benzofuran-based sulfonamides have been shown to be potent inhibitors of these cancer-related isoforms, with Kᵢ values in the nanomolar range. nih.gov For instance, certain arylsulfonehydrazone derivatives of benzofuran displayed potent hCA IX inhibitory activity, with one compound showing a Kᵢ of 10.0 nM, which is 2.5 times more potent than the standard inhibitor Acetazolamide. nih.gov These compounds also effectively inhibited hCA XII, with Kᵢ values as low as 10.1 nM. nih.govresearchgate.netafricaresearchconnects.com This potent activity highlights the potential of the benzofuran scaffold in designing targeted anticancer agents.

Inhibition of Cancer-Related Carbonic Anhydrase Isoforms (hCA IX & XII) by Benzofuran Analogs
Compound ClassTarget IsoformInhibition Constant (Kᵢ) RangeReference
Benzofuran-based Carboxylic AcidshCA IX0.56 µM - 5.1 µM nih.gov
Benzofuran-based Carboxylic AcidshCA XII0.88 µM - 3.4 µM nih.gov
Benzofuran-based SulfonamideshCA IX10.0 nM - 97.5 nM nih.gov
Benzofuran-based SulfonamideshCA XII10.1 nM - 71.8 nM nih.gov

A crucial aspect of developing CA inhibitors for cancer therapy is achieving selectivity for the tumor-associated isoforms (IX and XII) over the ubiquitous, cytosolic "off-target" isoforms hCA I and hCA II. Inhibition of hCA I and II can lead to undesirable side effects.

Studies on benzofuran-based carboxylic acids revealed a favorable selectivity profile. nih.govacs.org Several compounds exhibited good to excellent selective inhibitory action toward hCA IX over hCA I and II. nih.govnih.gov The selectivity indices (SIs), calculated as the ratio of Kᵢ against off-target isoforms to Kᵢ against the target isoform, ranged from 2 to over 63 for hCA IX over hCA I, and from 4 to 47 for hCA IX over hCA II. nih.govacs.org This indicates a significantly weaker inhibition of the cytosolic enzymes compared to the cancer-related target.

Benzofuran-based sulfonamides also demonstrated remarkable selectivity. Arylsulfonehydrazone derivatives, in particular, showed excellent selectivity for hCA IX and XII over hCA I (SIs up to 250.3) and hCA II (SIs up to 57.1). nih.gov This high degree of selectivity is a promising feature for minimizing off-target effects.

Selectivity of Benzofuran Analogs for hCA IX over Off-Target Isoforms (hCA I & II)
Compound ClassSelectivity (hCA IX vs. hCA I)Selectivity (hCA IX vs. hCA II)Reference
Benzofuran-based Carboxylic AcidsSI Range: 2 to >63SI Range: 4 to 47 nih.gov
Benzofuran-based Sulfonamides (Arylsulfonehydrazones)SI Range: 39.4 to 250.3SI Range: 19.6 to 57.1 nih.gov

Apurinic/apyrimidinic endonuclease 1 (APE1) is a key enzyme in the DNA base excision repair (BER) pathway, which corrects DNA damage from oxidation and alkylation. nih.govpatsnap.com Inhibiting APE1 is considered a strategy to sensitize cancer cells to DNA-damaging therapies. nih.gov

The benzofuran scaffold has been investigated as a potential motif for APE1 inhibitors. However, in a study exploring structure-activity relationships of a thienopyridine-based APE1 inhibitor, replacing a core benzotriazole (B28993) group with other heterocycles, including benzofuran, led to a significant decrease in inhibitory activity. nih.gov This finding suggests that, at least within that specific chemical series, the benzofuran moiety is not conducive to potent APE1 inhibition. While other classes of carboxylic acids, such as 7-nitro-1H-indole-2-carboxylic acid, have been identified as APE1 inhibitors, specific data on potent inhibition by this compound or its close analogs is not prominent in the reviewed literature. nih.govplos.org

Carbonic Anhydrase (CA) Inhibition Profile

Antioxidant Activity Assessment

Benzofuran derivatives, both natural and synthetic, are recognized for their antioxidant properties. nih.govrsc.orgsemanticscholar.org The benzofuran nucleus is a key pharmacophore in the design of antioxidant agents, with its efficacy attributed to the ability to scavenge free radicals and mitigate oxidative stress. nih.gov

It has been reported that the transformation of a chroman skeleton, found in the potent natural antioxidant Vitamin E, to a benzofuran skeleton can lead to an increase in antioxidant activity. nih.govsemanticscholar.org For example, the benzofuran derivative 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) was found to possess superior antioxidant activity compared to the Vitamin E analog, Trolox C. nih.govsemanticscholar.org A variety of substituted benzofuran derivatives have been synthesized and tested for in vitro antioxidant activity, with some showing very significant radical scavenging capabilities. nih.gov The antioxidant potential appears to be influenced by the nature and position of substituents on the benzofuran ring system. nih.govrsc.org

Anti-inflammatory Activity Investigations

Analogs of this compound have been investigated for their potential to combat inflammation. The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to modulate key pathways involved in the inflammatory response. Research has shown that certain benzofuran-based compounds can effectively inhibit the production of pro-inflammatory mediators.

A study exploring a series of novel benzofuran derivatives demonstrated their capacity to suppress the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), leading to a decrease in the secretion of inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). The inhibitory concentrations (IC50) for these compounds ranged from 1.2 to 9.04 µM for IL-6, 1.5 to 19.3 µM for CCL2, 2.4 to 5.2 µM for NO, and 1.1 to 20.5 µM for PGE2 nih.gov.

The mechanism of action for many of these analogs involves the inhibition of the NF-κB and MAPK signaling pathways, which are critical in regulating the expression of inflammatory factors. For instance, a particularly potent piperazine (B1678402)/benzofuran hybrid was found to reduce NO levels in LPS-induced RAW 264.7 cells back to normal levels and could regulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammatory processes in vivo. This compound also decreased the expression of IL-1β, TNF-α, and IL-6 in both serum and tissues nih.gov.

The anti-inflammatory potential of these compounds is further highlighted by their interaction with the COX-2 enzyme active site, with some derivatives showing interactions comparable to the established nonsteroidal anti-inflammatory drug (NSAID), Diclofenac nih.govrsc.org.

Compound TypeTarget/AssayActivity (IC50/Effect)Reference
Fluorinated Benzofuran DerivativesInterleukin-6 (IL-6)1.2 - 9.04 µM nih.gov
Fluorinated Benzofuran DerivativesChemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3 µM nih.gov
Fluorinated Benzofuran DerivativesNitric Oxide (NO)2.4 - 5.2 µM nih.gov
Fluorinated Benzofuran DerivativesProstaglandin E2 (PGE2)1.1 - 20.5 µM nih.gov
Piperazine/Benzofuran Hybrid (5d)NO level in LPS-induced RAW 264.7 cellsReduction to normal levels nih.gov
Benzofuran DerivativesCOX-2 EnzymeGood interaction with active site, comparable to Diclofenac nih.govrsc.org

Anti-Alzheimer's Disease Research

The multifaceted nature of Alzheimer's disease (AD) has led researchers to explore multi-target-directed ligands, and benzofuran analogs have emerged as a promising scaffold in this area. The therapeutic potential of these compounds in AD is linked to their ability to interfere with key pathological processes of the disease, such as the aggregation of β-amyloid (Aβ) peptides and the activity of cholinesterases.

One orally active and blood-brain-barrier-permeable benzofuran analog, MDR-1339, has demonstrated potent anti-aggregation activity against Aβ. This compound was shown to restore cellular viability from Aβ-induced cytotoxicity and improve learning and memory function in an AD mouse model by reducing Aβ aggregates in the brain nih.gov.

Other research has focused on 2-arylbenzofuran derivatives, which have been evaluated for their activity towards cholinesterases and cannabinoid receptors. One promising compound from this series exhibited inhibitory activity against butyrylcholinesterase, neuroprotective effects against Aβ1-42 oligomers, and potent and selective CB2 ligand activity. Furthermore, it demonstrated immunomodulatory effects by shifting microglia from a pro-inflammatory M1 phenotype to a neuroprotective M2 phenotype researchgate.net. These findings highlight the potential of benzofuran analogs to address multiple facets of AD pathology.

Compound/Analog TypeMechanism of ActionKey FindingsReference
MDR-1339 (Benzofuran analogue)β-Amyloid aggregation inhibitorRestored cellular viability from Aβ-induced cytotoxicity; Improved learning and memory in AD model mice by reducing Aβ aggregates. nih.gov
2-Arylbenzofuran derivative (Compound 8)Multi-target-directed ligandInhibited butyrylcholinesterase; Showed neuroprotective activity against Aβ1-42 oligomers; Potent and selective CB2 ligand; Modulated microglial phenotype from M1 to M2. researchgate.net

Antiviral and Antiparasitic Evaluations

The broad biological activity of the benzofuran scaffold extends to antiviral and antiparasitic applications. Various derivatives have been synthesized and evaluated for their efficacy against a range of viruses and parasites.

In the realm of antiviral research, a series of benzofuran derivatives were identified as STING (Stimulator of Interferon Genes) agonists, demonstrating broad-spectrum antiviral activity. Several of these compounds were able to induce IFN-β transcription and showed efficacy against human coronavirus 229E and SARS-CoV-2, with some derivatives inhibiting SARS-CoV-2 replication at nanomolar concentrations nih.gov. Other studies have reported benzofuran derivatives with specific activity against respiratory syncytial virus (RSV) and influenza A virus nih.gov. Furthermore, a benzofuran derivative from Eupatorium adenophorum exhibited antiviral effects against RSV with an IC50 value of 2.3 µM rsc.org.

Regarding antiparasitic activity, benzofuran derivatives have shown promise against several pathogens. A computational study identified N,N-diethyl-4-methoxy-1-benzofuran-6-carboxamide, an analog of the alkaloid Skimmianine, as having a favorable binding affinity to Leishmania infantum adenine (B156593) phosphoribosyltransferase (APRT) and adenylosuccinate lyase (ADL), suggesting potential antileishmanial activity nih.gov. The disruption of intracellular Ca2+ homeostasis in Trypanosoma cruzi, the causative agent of Chagas disease, has been demonstrated with a benzofuran derivative based on the structure of amiodarone, which inhibited the growth of the parasite in its clinically relevant amastigote stage researchgate.netmdpi.com. Additionally, a series of polysubstituted benzofuran derivatives have been synthesized and assayed against Plasmodium falciparum and Trypanosoma brucei, with some showing good inhibitory activity on T. brucei proliferation researchgate.net.

Compound/Analog TypeTarget Organism/VirusActivity (EC50/IC50/Effect)Reference
Benzofuran DerivativesHuman Coronavirus 229EEC50 in the µM range nih.gov
Benzofuran DerivativesSARS-CoV-2Inhibition at nanomolar concentrations nih.gov
1-(7-dodecyloxy-2-benzofuranyl)ethanoneRespiratory Syncytial Virus (RSV)Specific activity nih.gov
[di(2-acetylbenzofuranyl-7-oxy)]-n-propaneInfluenza A virusSpecific activity nih.gov
Benzofuran derivative from Eupatorium adenophorumRespiratory Syncytial Virus (RSV)IC50 = 2.3 µM rsc.org
N,N-diethyl-4-methoxy-1-benzofuran-6-carboxamideLeishmania infantum (in silico)Favorable binding affinity to APRT and ADL nih.gov
Amiodarone-like Benzofuran DerivativeTrypanosoma cruziInhibited growth of amastigotes researchgate.netmdpi.com
Polysubstituted Benzofuran DerivativesTrypanosoma bruceiGood inhibitory activity on proliferation researchgate.net

Structure Activity Relationship Sar Investigations of 4 Methoxy 1 Benzofuran 5 Carboxylic Acid Analogs

Impact of Carboxylic Acid Moiety Modifications on Biological Activity

The carboxylic acid group is a common functional group in pharmacologically active molecules, often contributing to target binding through hydrogen bonding and ionic interactions. However, its presence can also confer undesirable properties, such as poor membrane permeability and rapid metabolism. nih.gov Consequently, modifying or replacing this moiety is a common strategy in drug design. nih.gov

In the context of benzofuran (B130515) derivatives, the functional group at the C-5 position, analogous to the carboxylic acid in the parent compound, is a significant determinant of biological activity. Research on related benzofuran structures has shown that replacing an ester group with nitrogen-containing alkyl chains can be a critical factor for enhancing antiproliferative activity. nih.gov Studies on benzofuran-2- and 3-carboxylic acid derivatives have also highlighted the importance of this functional group for cytotoxic activity. researchgate.net The conversion of the carboxylic acid to amides, esters, or other bioisosteres can modulate the compound's electronic properties, lipophilicity, and ability to interact with biological targets, thereby altering its activity profile.

Table 1: Effect of Carboxylic Acid Moiety Modifications on Biological Activity

Modification Observed Effect Reference
Replacement of ester with N-containing alkyl chains Major determinant for antiproliferative activity nih.gov
Conversion to amides/esters Modulates electronic properties and lipophilicity nih.gov

Influence of the Methoxy (B1213986) Group's Position and Chemical Environment

Studies comparing different isomers of methoxy-substituted benzofurans have provided valuable SAR insights. For instance, in a series of antiproliferative compounds, derivatives with a methoxy group at the C-6 position demonstrated higher activity than those with the methoxy group at the C-7 position. nih.govmdpi.com This suggests that the specific location of the methoxy group is critical for optimal interaction with the biological target. Furthermore, the interplay between the methoxy group and other substituents, such as halogens, has been shown to influence the compound's biological properties, including its pro-oxidative and proapoptotic effects. researchgate.net In some analogs, the complete absence of a methoxy substituent on a heterocyclic ring attached to the benzofuran core proved detrimental to its cytotoxic activity. nih.gov

Table 2: Influence of Methoxy Group Position on Antiproliferative Activity

Compound Series Methoxy Position Relative Activity Reference
Amino-substituted benzofurans C-6 Higher potency nih.govmdpi.com
Amino-substituted benzofurans C-7 Lower potency nih.govmdpi.com

Effects of Substitutions on the Benzofuran Ring System

The C-2 position of the furan (B31954) portion of the benzofuran ring is a key site for chemical modification and has been identified as crucial for the cytotoxic activity of these compounds. nih.govnih.gov SAR studies have consistently shown that introducing various substituents at this position can dramatically impact biological efficacy.

Early investigations found that ester or heterocyclic ring substitutions at the C-2 position were vital for the cytotoxic properties of benzofuran derivatives. nih.gov More recent studies have expanded on this, demonstrating that incorporating a 3,4,5-trimethoxybenzoyl group at C-2 leads to potent antiproliferative activity. nih.gov Other research has explored the introduction of substituted benzyl (B1604629) sulfoxide (B87167) or sulfone moieties at the C-2 position, which also yielded compounds with significant sirtuin inhibitory activity. mdpi.com These findings underscore the importance of the C-2 position as a primary location for introducing diverse chemical groups to modulate and enhance the biological activity of the benzofuran scaffold. rsc.org

Table 3: Impact of C-2 Substituents on Biological Activity

Substituent at C-2 Biological Activity Reference
Ester or heterocyclic rings Crucial for cytotoxicity nih.govnih.gov
3,4,5-Trimethoxybenzoyl group Potent antiproliferative activity nih.gov

The C-5 position of the benzene (B151609) ring, the site of the carboxylic acid in the parent compound, is another critical location for substitution that dictates the biological profile of benzofuran analogs. The nature of the substituent at this position can significantly influence the compound's potency and spectrum of activity.

Research has shown that the introduction of groups such as hydroxyl, halogen, and amino moieties at the C-5 position is closely linked to the antibacterial activity of benzofuran derivatives. nih.gov For example, in a series of compounds designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, a complex benzene-sulfonamide-based group at the C-5 position was instrumental in the compound's activity against cancer cell lines. nih.gov The strategic placement of various functional groups at this position allows for the fine-tuning of the molecule's interaction with specific biological targets. rsc.org

Table 4: Influence of C-5 Substituents on Biological Activity

Substituent at C-5 Associated Biological Activity Reference
Hydroxyl, Halogen, Amino Antibacterial activity nih.gov

The introduction of halogen atoms (fluorine, chlorine, bromine) onto the benzofuran scaffold is a widely employed and effective strategy for enhancing biological activity. nih.govresearchgate.netnih.govmdpi.com Halogenation can increase a compound's potency by improving its binding affinity, altering its electronic properties, and increasing its lipophilicity, which can enhance membrane permeability. nih.gov

Numerous studies have reported that the addition of halogens to the benzofuran ring consistently leads to a significant increase in anticancer activities. researchgate.netnih.gov This effect is partly attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov This strategy is not limited to direct substitution on the benzofuran core; halogenating phenyl rings attached to the benzofuran system is also considered beneficial due to the hydrophobic and electronic nature of halogens, which can enhance cytotoxic properties. nih.gov

The position of the halogen atom on the benzofuran ring system is a critical determinant of its biological effect. researchgate.netnih.gov The specific placement of a halogen can lead to vastly different activity levels, highlighting the importance of regiochemistry in the design of these analogs.

For instance, in one series of compounds, the addition of a chlorine atom at the para position of a phenyl group attached to the core was a major factor for its antiproliferative activity. nih.gov Similarly, maximum cytotoxic activities have often been observed when a halogen atom is placed at the para position of an N-phenyl ring in benzofuran-2-carboxamides. nih.gov Direct substitution on the benzofuran core also shows strong positional effects. The introduction of a fluorine atom at the C-4 position resulted in a twofold increase in potency in one study. nih.gov In another example, a bromine atom attached to a methyl group at the C-3 position yielded a compound with remarkable cytotoxic activity against leukemia cells. nih.gov These findings collectively demonstrate that the precise placement of halogens is a key consideration for optimizing the biological activity of benzofuran derivatives. researchgate.netmdpi.com

Table 5: Positional Effects of Halogenation on Biological Activity

Halogen & Position Structural Context Observed Effect Reference
Chlorine at para-position On a phenyl group attached to the core Major determinant for antiproliferative activity nih.gov
Fluorine at C-4 position On the benzofuran ring 2-fold increase in potency nih.gov
Bromine on a methyl group At the C-3 position of the benzofuran ring Remarkable cytotoxic activity nih.gov

Modulation of Activity by Halogenation on the Benzene and Furan Rings[5],[6],[2],

Influence of Halogen Type and Number

The introduction of halogen atoms, such as chlorine, bromine, and fluorine, into the benzofuran structure has been shown to significantly enhance biological activities, particularly anticancer effects. nih.gov This increased potency is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.govnih.gov

The position and nature of the halogen substituent are critical determinants of its effect on activity. nih.gov For instance, substitution on an N-phenyl ring attached to the benzofuran core is considered beneficial for cytotoxicity, with the para-position often yielding maximum activity. nih.gov The hydrophobic and electron-donating characteristics of halogens in this position can enhance the cytotoxic properties of the molecule. nih.gov

Research has demonstrated that even the placement of a halogen on an alkyl or acetyl chain, rather than directly on the benzofuran ring, can produce pronounced cytotoxic activity. nih.gov For example, a derivative with a bromine atom on the methyl group at the 3-position of the benzofuran ring displayed remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov Similarly, the presence of a bromoacetyl substituent in a benzene ring attached to the benzofuran scaffold has been linked to cytotoxic activity. nih.gov In contrast, direct substitution of a halogen onto the benzene or furan part of the benzofuran core does not always lead to an increase in cytotoxicity. nih.gov

Specific studies on derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have involved the synthesis of various halogenated compounds. scispace.com For example, reaction with an equimolar amount of Br2 resulted in the monobromo derivative, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. scispace.com Further reaction with N-bromosuccinimide (NBS) led to the substitution of a hydrogen in the methyl group, yielding methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate. scispace.com

CompoundHalogen Substitution DetailsCell LineActivity (IC50/GI50)Reference
Derivative 1Bromine on the methyl group at C-3K562 (Leukemia)5 µM nih.gov
Derivative 1Bromine on the methyl group at C-3HL60 (Leukemia)0.1 µM nih.gov
Compound 35-chloro-benzofuran-2-carboxamide with N-phenethyl and morpholinyl groupsA-549 (Lung)1.8 µM nih.gov
Compound 35-chloro-benzofuran-2-carboxamide with N-phenethyl and morpholinyl groupsMCF-7 (Breast)0.7 µM nih.gov

Contributions of Other Aromatic and Heterocyclic Ring Fusions

Fusing the benzofuran core with other aromatic or heterocyclic ring systems is a key strategy for developing novel derivatives with enhanced biological properties. nih.gov Fused heterocyclic systems are important scaffolds, and the combination of benzofuran with other privileged structures like imidazole (B134444) and quinazolinone has been explored to create molecules with improved drug-like profiles and potent cytotoxicity. nih.govmdpi.com

The fusion of a benzofuran group to other bioactive scaffolds has been shown to yield compounds with higher potency. For example, hybrid molecules incorporating chalcone, triazole, or piperazine (B1678402) moieties with a benzofuran core have emerged as powerful cytotoxic agents. nih.gov This synergistic effect leverages the therapeutic properties of each constituent ring system. nih.gov

Studies on benzodifurans, which feature two furan rings fused to a central benzene ring, have provided insights into how the number of fused rings affects biomolecular interactions. nih.govencyclopedia.pub When comparing a 4-nitrophenyl-functionalized benzofuran (one furan ring) with a corresponding benzodifuran, differences in their binding to bovine serum albumin (BSA) were observed. The benzofuran derivative caused a more significant increase in the β-sheet content of the protein compared to the benzodifuran, indicating that the number of fused heterocyclic rings can alter the mode of protein binding. nih.govencyclopedia.pub

Identification of Pharmacophoric Requirements for Specific Biological Targets

Key Structural Features for Cytotoxic Activity

Structure-activity relationship (SAR) studies have identified several key structural features crucial for the cytotoxic activity of benzofuran derivatives. mdpi.com A recurring theme is the importance of substitutions at the C-2 position of the benzofuran ring. mdpi.comrsc.org

Key determinants for cytotoxic activity include:

C-2 Position Substitutions : The presence of an ester group or various heterocyclic rings at the C-2 position has been found to be critical for cytotoxic activity. mdpi.comrsc.org

Side Chains and Functional Groups : The nature of the side chains significantly impacts potency. An N-phenethyl carboxamide group has been shown to substantially enhance antiproliferative activity. nih.gov The introduction of a bromoacetyl substituent is also associated with potent cytotoxic effects. nih.gov Furthermore, the presence of a CONH group is considered necessary for anticancer activity in certain series of compounds. nih.gov

Specific Derivatives : The compound 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde has demonstrated strong cytotoxic activity against the A-459 human lung cancer cell line and the MCF-7 breast cancer cell line. In another study, a derivative featuring a benzyloxy phenyl group at C-2 and a dimethylpiperidin-4-amine methyl group at C-4 exhibited potent cytotoxicity against a head and neck cancer cell line (SQ20B) with an IC50 value of 0.46 µM. nih.gov

Compound Series/ExampleKey Structural FeatureCancer Type/Cell LineActivity (IC50)Reference
Benzofuran-2-carboxamidesN-phenethyl carboxamide with morpholinyl substitutionMCF-7 (Breast)0.7 µM nih.gov
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amineBenzyloxy phenyl at C-2, dimethylpiperidin methyl at C-4SQ20B (Head and Neck)0.46 µM nih.gov
7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde5-carbaldehyde, 7-methoxy, 2-(3,4-dimethoxyphenyl)A-459 (Lung) & MCF-7 (Breast)Strong cytotoxic activity reported
Halogenated DerivativeBromine on methyl group at C-3HL60 (Leukemia)0.1 µM nih.gov

Structural Determinants for Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives are highly dependent on the substitution pattern around the core scaffold. rsc.orgrsc.org SAR studies have elucidated several structural requirements for potent activity against various pathogens. nih.gov

Key determinants for antimicrobial activity include:

Substitution Positions : Substituents on a phenyl group at the C-2 position and the presence of hydroxyl, halogen, or amino groups at the C-5 position are closely linked to antibacterial activity. rsc.org

Physicochemical Properties : The balance between hydrophilicity and hydrophobicity is an important factor for the antibacterial activity of mono-benzofuran derivatives. nih.gov

Hybrid Structures : For certain hybrid molecules, the presence of the benzofuran ring in conjunction with other heterocyclic moieties like pyrazoline and thiazole (B1198619) is essential for their antimicrobial effect. nih.gov

CompoundDescriptionActivity vs. L. monocytogenes (MIC)Activity vs. L. monocytogenes (MBC)Reference
Compound 2 (Parent)Dehydro-ε-viniferin16 µg/mL>512 µg/mL researchgate.net
Compound 7 (Analog)Simplified analog of Compound 28 µg/mL64 µg/mL researchgate.net
Compound 191-(thiazol-2-yl)pyrazoline derivativeGood activity against Gram-positive bacteriaExcellent activity against Gram-negative bacteria nih.gov

Ligand Binding Motifs for Enzyme Inhibition (e.g., APE1, CA)

Benzofuran-based compounds have been successfully designed as potent and selective inhibitors of various enzymes, including carbonic anhydrases (CAs). The key to their efficacy lies in incorporating specific chemical motifs that interact with the enzyme's active site.

For inhibition of human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX and hCA XII, a common strategy involves attaching a zinc-anchoring group to the benzofuran scaffold. researchgate.net The benzenesulfonamide (B165840) moiety is a well-established zinc-binding group used for this purpose. researchgate.net

Key binding motifs and SAR insights for CA inhibition include:

Zinc-Binding Group : The primary pharmacophoric feature is the benzenesulfonamide group, which coordinates with the Zn(II) ion in the CA active site. researchgate.net

Lipophilic Tail : The benzofuran ring itself acts as a lipophilic tail that can form favorable interactions within the hydrophobic regions of the active site. Bioisosteric replacement of other lipophilic tails with 2-methylbenzofuran (B1664563) or 5-bromobenzofuran (B130475) has proven to be an effective design strategy. nih.gov

Linker and Spacer : The nature of the linker connecting the benzofuran tail to the zinc-binding headgroup is crucial. Ureido linkers have been successfully employed. nih.gov In some series, elongating the urea (B33335) spacer or replacing it with a carbamate (B1207046) was also explored. nih.gov

Acidic Groups : The addition of benzoic acid moieties to the benzofuran scaffold via an ureido linker resulted in effective and selective inhibitors of the tumor-related hCA IX isoform over off-target isoforms hCA I and II. nih.govacs.org

Compound SeriesKey Structural FeaturesTarget IsoformInhibitory Activity (KI)Reference
Benzofuran-based carboxylic acids (9b, 9e, 9f)Benzoic acid moiety, ureido linker, 5-bromobenzofuran tail (9e, 9f)hCA IX0.56 - 0.91 µM nih.govacs.org
Benzofuran-based carboxylic acid (9c)Benzoic acid moiety, ureido linker, 2-methylbenzofuran tailhCA XII0.88 µM acs.org
Benzofuran-based arylsulfonehydrazones (9)Benzenesulfonamide head, hydrazone linker, benzofuran tailhCA IX10.0 - 97.5 nM researchgate.net
Benzofuran-based arylsulfonehydrazones (9)Benzenesulfonamide head, hydrazone linker, benzofuran tailhCA XII10.1 - 71.8 nM researchgate.net

Structure-Selectivity Relationships for Receptor Agonism (e.g., S1P1)

Benzofuran derivatives have been developed as potent and orally active agonists for the sphingosine-1-phosphate receptor 1 (S1P1), a key target for autoimmune diseases like multiple sclerosis. The SAR studies for these compounds reveal a clear three-part pharmacophore model necessary for potent and selective agonism. nih.govresearchgate.net

The key structural requirements for S1P1 agonism are:

A Polar Head Group : This is typically a carboxylic acid or a bioisostere, such as an azetidine-3-carboxylic acid, which interacts with the polar regions of the receptor binding pocket. nih.gov

A Linker/Core : This component usually consists of an aromatic ring (like a phenyl ring) to which the benzofuran scaffold and the polar head group are attached. nih.govresearchgate.net

A Nonpolar Tail : A hydrophobic group, often a benzyl group, is attached to the benzofuran ring. This tail region occupies a hydrophobic pocket within the receptor. nih.govresearchgate.net

Modifications to each of these components have a significant impact on potency and selectivity:

Tail Position : The position of the hydrophobic tail on the benzofuran core is critical. Moving the benzyl substituent from the 5-position to the 6-position of the benzofuran ring resulted in a loss of S1P1 receptor potency. nih.gov More polar tail groups also led to a decrease in potency. researchgate.net

Core Substitutions : Small substituents on the central phenyl linker ring are generally well-tolerated. For example, fluoro, chloro, and methoxy groups at the 3-position of the phenyl ring did not significantly diminish activity. nih.gov

Selectivity : Minor variations in the scaffold can dramatically influence selectivity against other S1P receptor subtypes, such as S1P3. Achieving high selectivity for S1P1 over S1P3 is crucial to avoid potential cardiovascular side effects. The benzofuran analog 18 (1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid) achieved over 1000-fold selectivity for S1P1 (EC50 = 16 nM) versus S1P3 (EC50 = 27 µM). nih.gov

Compound ModificationEffect on ActivityReference
Moving tail substituent from benzofuran C-5 to C-6Loss in S1P1 potency nih.gov
Replacing core phenyl ring with thiazoleLoss in S1P1 potency nih.gov
Adding small groups (F, Cl, OMe) to the 3-position of the core phenyl ringPotency tolerated nih.gov
Using more polar tail groupsLoss in S1P1 potency researchgate.net

Computational and Theoretical Studies on 4 Methoxy 1 Benzofuran 5 Carboxylic Acid and Its Analogs

Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis, Reactivity Descriptors)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of molecules. These calculations provide valuable information on the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical reactions and molecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For instance, a DFT study on a related compound, 7-methoxy-benzofuran-2-carboxylic acid (7MBC), using the B3LYP/6-311+G(d,p) level of theory, revealed a HOMO-LUMO energy gap of 4.189 eV. jetir.org This value suggests that the molecule possesses good stability. jetir.org From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide further insights into the chemical reactivity and kinetic stability of the molecule.

A study on another analog, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (B92270) (HMBPP), also employed DFT calculations to investigate its electronic properties. semanticscholar.org The computed total energy and thermodynamic parameters confirmed the high stability of its structure. semanticscholar.org Such studies underscore the utility of quantum chemical calculations in predicting the fundamental properties of novel compounds.

Table 1: Quantum Chemical Parameters for a Benzofuran (B130515) Analog (7-methoxy-benzofuran-2-carboxylic acid)

Parameter Value
HOMO Energy -6.25 eV
LUMO Energy -2.06 eV
Energy Gap (ΔE) 4.19 eV
Electronegativity (χ) 4.16 eV
Chemical Hardness (η) 2.09 eV

Data sourced from a computational study on 7-methoxy-benzofuran-2-carboxylic acid. jetir.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial in structure-based drug design for identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time, providing a more dynamic and realistic representation of the binding event.

While specific docking studies on 4-Methoxy-1-benzofuran-5-carboxylic acid are not extensively documented, research on its analogs highlights the potential of this scaffold. For example, a computational study identified N,N-diethyl-4-methoxy-1-benzofuran-6-carboxamide, an analog of the natural alkaloid Skimmianine, as a potential inhibitor of enzymes in the purine (B94841) salvage pathway of Leishmania (Leishmania) infantum. nih.gov This compound demonstrated favorable binding affinity to L. infantum adenosine (B11128) phosphoribosyltransferase (APRT) and adenylosuccinate lyase (ADL), suggesting its potential as an antileishmanial agent. nih.gov

In another study, 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde was docked against various cancer and bacterial protein targets. The analysis of the receptor-ligand interactions revealed that this compound was most active against Aurora A kinase (3LAU) and Dictyostelium myosin (1VOM), indicating its potential as an anticancer agent. Similarly, a related compound, 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde, was also evaluated through molecular docking for its anticancer and antibacterial activities. jocpr.com

MD simulations further refine the understanding of ligand-target interactions by assessing the stability of the complex. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide insights into the key interactions that stabilize the complex. For instance, a study on a different cinnamic acid derivative, 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, used molecular dynamics to show better stability interactions with the COX-1 protein compared to its parent compound, ferulic acid. fip.org

Table 2: Molecular Docking Scores of Benzofuran Analogs Against Various Protein Targets

Compound Target Protein PDB ID Docking Score (kcal/mol)
7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde Aurora A kinase 3LAU High
7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde Dictyostelium myosin 1VOM High
N,N-diethyl-4-methoxy-1-benzofuran-6-carboxamide L. infantum APRT - Favorable

Qualitative binding affinities as reported in the respective studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

The development of a QSAR model typically involves a dataset of compounds with known activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.

A 2D-QSAR study was conducted on a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids to model their vasodilation activity. mdpi.com This study resulted in a statistically significant model that could predict the IC50 values of the compounds. mdpi.com The model was characterized by a high squared correlation coefficient (R²) of 0.816, indicating a good fit of the model to the data. mdpi.com The descriptors included in the model provided insights into the structural requirements for potent vasodilation activity.

Reviews on the structure-activity relationships (SAR) of benzofuran derivatives have also shed light on the key structural features associated with various biological activities, such as anticancer effects. nih.govnih.gov These studies emphasize the importance of the substitution pattern on the benzofuran ring system for achieving high potency and selectivity. nih.govnih.gov For example, the presence of a CONH group has been identified as a necessary feature for the anticancer activity of certain benzofuran analogs. nih.gov

Table 3: Statistical Parameters of a 2D-QSAR Model for Benzofuran-Based Vasodilators

Parameter Value
Number of Compounds (N) 24
Number of Descriptors (n) 4
Squared Correlation Coefficient (R²) 0.816
Cross-validated R² (Leave-One-Out) 0.731
Cross-validated R² (Leave-Many-Out) 0.772

Data from a 2D-QSAR study on 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids. mdpi.com

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. youtube.com This approach is a cost-effective alternative to high-throughput screening. youtube.com Virtual screening can be either ligand-based or structure-based. Ligand-based methods use the information from known active compounds to identify others with similar properties, while structure-based methods rely on the 3D structure of the biological target. youtube.com

Virtual library design involves the creation of a large, diverse collection of virtual compounds that can be screened against a target of interest. The benzofuran scaffold is an attractive starting point for the design of such libraries due to its presence in numerous biologically active natural products and synthetic compounds. nih.gov

A study focused on the development of pan-genotypic inhibitors against the Hepatitis C Virus (HCV) NS5B polymerase utilized a virtual screening approach based on molecular structure similarity to a known benzofuran inhibitor. nih.gov This screening of the ZINC15 database led to the identification of several potential lead compounds. nih.gov Further optimization of these hits through fragment growth resulted in the design of new, more potent inhibitors. nih.gov

Another example is the use of pharmacophore-based virtual screening to identify potential Epidermal Growth Factor Receptor (EGFR) inhibitors from a library of benzofuran-1,2,3-triazole hybrids. nih.gov A pharmacophore model was generated based on the essential chemical features required for ligand interaction with the receptor, which was then used to screen the designed library. nih.gov

These examples demonstrate the power of in silico screening and virtual library design in accelerating the discovery of novel drug candidates based on the this compound scaffold and its analogs.

Table 4: Overview of In Silico Screening Approaches for Benzofuran Analogs

Screening Method Target Library Outcome
Structure Similarity & Docking HCV NS5B Polymerase ZINC15 Identification of lead compounds and design of new inhibitors
Pharmacophore-based Screening EGFR Custom library of benzofuran-1,2,3-triazole hybrids Identification of novel hits with improved binding affinity

Information compiled from various in silico screening studies on benzofuran derivatives. nih.govnih.govmdpi.com

Future Research Trajectories for 4 Methoxy 1 Benzofuran 5 Carboxylic Acid

Development of Innovative Synthetic Methodologies for Enhanced Accessibility

Future research will likely focus on developing more efficient and versatile synthetic routes to 4-Methoxy-1-benzofuran-5-carboxylic acid and its analogs. While classical methods for benzofuran (B130515) synthesis exist, modern organic chemistry offers several avenues for improvement. nih.govscispace.com

Key areas for exploration include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have become powerful tools for constructing complex molecular architectures. nih.gov Future methodologies could employ these catalysts to assemble the benzofuran core of this compound from readily available starting materials, allowing for greater structural diversity in the resulting products. nih.govacs.org

C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds is an increasingly important strategy in organic synthesis. Research into C-H activation could provide novel, step-economical routes to substituted this compound derivatives.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer significant advantages over traditional batch processing, including reduced reaction times, improved yields, and enhanced safety. nih.gov Applying these techniques to the synthesis of this compound could facilitate rapid library generation for biological screening.

Green Chemistry Approaches: The development of environmentally benign synthetic methods is a critical goal. Future research should explore the use of greener solvents, catalysts, and reaction conditions for the synthesis of this compound. nih.gov

Synthetic ApproachPotential AdvantagesKey Areas of Focus
Metal-Catalyzed ReactionsHigh efficiency, broad substrate scopePalladium, Copper, Rhodium catalysis
C-H ActivationStep-economy, novel disconnectionsRegioselectivity, catalyst development
Flow ChemistryScalability, reproducibility, safetyReactor design, process optimization
Microwave-Assisted SynthesisRapid reaction times, increased yieldsMethod development for specific transformations

Discovery of Novel Biological Targets and Therapeutic Applications

The benzofuran nucleus is a privileged scaffold, known to interact with a wide range of biological targets. rsc.orgmedcraveonline.com A key future research direction for this compound will be the systematic exploration of its biological activities and the identification of its molecular targets.

Potential therapeutic areas to investigate include:

Anticancer Activity: Many benzofuran derivatives exhibit potent anticancer properties by targeting various kinases, topoisomerases, and other proteins involved in cancer cell proliferation and survival. nih.govresearchgate.net Screening this compound and its analogs against a panel of cancer cell lines could reveal novel anticancer agents. nih.gov

Antimicrobial Activity: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Benzofurans have shown promise as antibacterial and antifungal agents. nih.gov Investigating the activity of this compound against a range of pathogenic microbes is a worthy pursuit.

Anti-inflammatory and Analgesic Effects: Some benzofuran derivatives possess anti-inflammatory and analgesic properties. nih.gov Future studies could explore the potential of this compound to modulate inflammatory pathways.

Neuroprotective Effects: Given the structural similarities to some neuroactive compounds, exploring the potential of this compound in models of neurodegenerative diseases could be a fruitful area of research.

Therapeutic AreaPotential Molecular TargetsRelevant Disease Models
OncologyKinases, Topoisomerases, TubulinCancer cell lines, xenograft models
Infectious DiseasesDNA gyrase, fungal enzymesBacterial and fungal culture assays
InflammationCyclooxygenases, lipoxygenasesAnimal models of inflammation and pain
NeurodegenerationSigma-1 receptors, various enzymesCellular and animal models of Alzheimer's and Parkinson's disease

Advanced Preclinical Efficacy and Mechanism of Action Studies

Once promising biological activity is identified, comprehensive preclinical studies will be necessary to evaluate the therapeutic potential of this compound derivatives. These studies will aim to establish a clear understanding of their efficacy and mechanism of action.

Key components of these preclinical investigations would include:

In Vivo Efficacy Studies: Testing lead compounds in relevant animal models of disease is crucial to demonstrate their therapeutic potential. researchgate.net For example, if anticancer activity is observed in vitro, efficacy would be assessed in rodent models bearing tumor xenografts. researchgate.net

Pharmacokinetic and ADME Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for its development as a drug. nih.gov Studies will be needed to determine the bioavailability, half-life, and metabolic fate of this compound analogs.

Mechanism of Action Elucidation: Identifying the specific molecular target and downstream signaling pathways modulated by the compound is a critical step. drugbank.com This can be achieved through a combination of techniques, including biochemical assays, proteomics, and genetic approaches.

Target Validation: Once a putative target is identified, further experiments will be required to validate its role in the observed biological effects. This may involve genetic knockdown or knockout of the target protein.

Rational Design of Next-Generation Benzofuran Analogs with Optimized Profiles

The initial findings from biological screening and preclinical studies will provide the foundation for the rational design of next-generation analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Strategies for rational drug design include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and assessing the impact on biological activity will help to identify key structural features required for potency and selectivity. nih.gov

Computational Modeling and Docking: In silico methods, such as molecular docking, can be used to predict how analogs of this compound will bind to their biological target. rsc.org This information can guide the design of new compounds with enhanced binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, aiding in the prioritization of synthetic targets.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target of interest and then growing or linking these fragments to create more potent lead compounds.

Design StrategyKey InputsExpected Outputs
SAR StudiesBiological activity data for a series of analogsIdentification of key pharmacophoric features
Computational Modeling3D structure of the biological targetPredicted binding modes and affinities
QSAR StudiesPhysicochemical descriptors and biological activity dataPredictive models for virtual screening
Fragment-Based DiscoveryLibrary of small molecular fragmentsNovel lead compounds with optimized binding

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-1-benzofuran-5-carboxylic acid, and how can structural purity be validated?

Methodological Answer: A common approach involves cyclization of substituted phenols with appropriate carbonyl precursors, followed by methoxylation and carboxylation. For example, benzofuran cores can be synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives . Post-synthesis, purity is validated using:

  • HPLC (≥95% purity threshold, C18 column, acetonitrile/water mobile phase).
  • NMR (¹H/¹³C): Key signals include the methoxy group (~δ 3.8 ppm in ¹H) and carboxylic acid proton (broad ~δ 12 ppm).
  • FT-IR for carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) .

Q. How can researchers design preliminary biological activity assays for this compound?

Methodological Answer: Initial screening should focus on:

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid as control) .
  • Anti-inflammatory Potential : COX-2 inhibition assay (ELISA-based, using celecoxib as reference).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293), with IC₅₀ values reported at 24/48-hour intervals .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity through substituent modification?

Methodological Answer:

  • Substituent Variation : Replace the methoxy group with halogens (e.g., Cl, Br) or bulkier alkoxy groups to assess steric/electronic effects on receptor binding.
  • Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole or sulfonamide to enhance metabolic stability .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electron density at the furan ring and correlate with antioxidant activity .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

Methodological Answer:

  • Dose-Response Curves : Validate assays across multiple replicates (n ≥ 3) and cell lines (e.g., HepG2 vs. MCF-7).
  • Mechanistic Studies : Perform flow cytometry (apoptosis/necrosis assays) and ROS detection to differentiate selective toxicity.
  • Data Normalization : Use Z-factor scoring to account for assay variability .

Q. How can advanced analytical techniques characterize degradation products under physiological conditions?

Methodological Answer:

  • LC-MS/MS : Simulate physiological pH (7.4) and temperature (37°C) to identify hydrolysis products (e.g., decarboxylated derivatives).
  • X-ray Crystallography : Resolve crystal structures of degradation byproducts to confirm structural changes.
  • Accelerated Stability Testing : Use ICH guidelines (40°C/75% RH for 6 months) to predict shelf-life .

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported antioxidant activity for similar benzofuran derivatives?

Methodological Answer:

  • Standardize Assay Conditions : Ensure consistent DPPH concentration (100 μM) and solvent (methanol vs. ethanol differences matter).
  • Control for Light Sensitivity : Shield light-sensitive compounds during experimentation.
  • Meta-Analysis : Compare data across ≥3 independent studies using Cohen’s d statistic to quantify effect size differences .

Method Development

Q. What chromatographic methods are optimal for separating stereoisomers of synthetic intermediates?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase, UV detection at 254 nm.
  • SFC (Supercritical Fluid Chromatography) : CO2/ethanol gradient for higher resolution of polar intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.